1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
1-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a pyrrolidine-2,5-dione moiety via a ketone-linked ethyl chain. The pyrazolo[1,5-a]pyrazine core is analogous to compounds reported as metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) , while the pyrrolidine-2,5-dione group may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
1-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-10-1-2-11(18)15(10)8-12(19)14-5-6-16-9(7-14)3-4-13-16/h3-4H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAIRHDGGSMVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Structural Overview
The compound features a complex structure that includes a pyrrolidine ring and a dihydropyrazolo[1,5-a]pyrazine moiety. The unique combination of these structural elements contributes to its diverse biological activities.
Enzyme Inhibition
Recent studies have shown that derivatives of pyrrolidine-2,5-dione exhibit potent inhibition against various enzymes. For instance, compounds related to this structure have been identified as effective ligands for the 5-HT1A receptor and the serotonin transporter (SERT) , which are crucial in the modulation of serotonin levels in the brain. The binding affinity of these compounds to these targets suggests their potential use in treating mood disorders and anxiety-related conditions .
Anticancer Properties
Research indicates that compounds similar to this compound possess significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). Notably, certain derivatives have shown greater efficacy than traditional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. Research has shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests their potential role in managing inflammatory diseases .
The biological mechanisms through which this compound exerts its effects primarily involve:
- Receptor Binding : The compound interacts with specific receptors (e.g., 5-HT1A) to modulate neurotransmitter activity.
- Enzyme Inhibition : By binding to active sites on target enzymes, it inhibits their function, leading to reduced biochemical activity associated with various diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | 5-HT1A Receptor Affinity | Compounds showed high affinity for the receptor with potential applications in treating anxiety disorders. |
| Study B | Anticancer Activity | Demonstrated significant inhibition of MCF-7 and HepG-2 cell lines; some derivatives were more effective than doxorubicin. |
| Study C | Anti-inflammatory Effects | Reduced IL-6 and TNF-α production in PBMC cultures; indicates potential in treating inflammatory conditions. |
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of the compound is , and it features a complex structure that includes a pyrrolidine ring and a dihydropyrazolo moiety. The unique structural attributes contribute to its potential therapeutic effects.
Medicinal Applications
-
Anticancer Activity :
- Compounds with the pyrazolo[1,5-a]pyrazine scaffold have shown promising anticancer properties. Studies indicate that derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, modifications to the core structure have led to enhanced activity against various cancer cell lines .
-
Enzyme Inhibition :
- The compound exhibits potential as an enzyme inhibitor. Research highlights its ability to inhibit certain kinases and phosphatases, which are crucial in signaling pathways related to cancer and other diseases . This inhibition can lead to the development of new therapeutics aimed at diseases characterized by dysregulated enzyme activity.
- Neuroprotective Effects :
Synthesis and Derivatization
The synthesis of 1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione often involves multi-step reactions starting from simpler pyrazole derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, facilitating its use in various biological assays .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry reported a series of derivatives based on the pyrazolo[1,5-a]pyrazine core that exhibited significant antitumor activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds demonstrated IC50 values in the low micromolar range .
Case Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, derivatives of this compound were screened against various kinases. The results indicated selective inhibition profiles that could be leveraged for developing targeted therapies for diseases like leukemia and lymphoma .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations :
- The oxoethyl linker may reduce metabolic instability compared to ester or cyano groups .
Key Observations :
- However, the pyrrolidine-2,5-dione group may redirect selectivity toward other targets.
- Triazolo[1,5-a]pyrimidine derivatives () exhibit herbicidal activity, highlighting how minor core modifications (triazole vs. pyrazole) drastically alter biological outcomes.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing 1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione?
- Methodology : Synthesis typically involves multi-step condensation reactions. For example, pyrazolo[1,5-a]pyrazine intermediates can be prepared via refluxing in methanol or ethanol under controlled temperatures (60–80°C), followed by coupling with pyrrolidine-2,5-dione derivatives. Solvent choice (e.g., methanol, DMF) and reaction time (2–6 hours) significantly impact yield and purity .
- Analytical Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming intermediate structures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions in the pyrazolo[1,5-a]pyrazine core. For example, protons on the dihydropyrazine ring typically resonate at δ 3.5–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for nitrogen-rich heterocycles .
- HPLC Purification : Reversed-phase HPLC with acetonitrile/water gradients ensures purity (>95%) for biological testing .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and regioselectivity of pyrazolo[1,5-a]pyrazine derivatives?
- Quantum Chemical Calculations : Density functional theory (DFT) predicts reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches identify optimal conditions for cyclization steps .
- Molecular Docking : Used to pre-screen derivatives for binding affinity to target proteins (e.g., kinases), guiding synthetic prioritization .
Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrazine core?
- Directing Groups : Introducing temporary protecting groups (e.g., Boc) on the pyrrolidine ring can steer electrophilic substitution to position 7 of the pyrazine moiety .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific sites, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. How do structural modifications of this compound compare to analogs in terms of biological activity and physicochemical properties?
- Comparative SAR Studies : Derivatives with electron-withdrawing groups (e.g., -CN, -NO2) on the pyrazine ring show enhanced kinase inhibition compared to alkyl-substituted analogs. For example, 7-amino analogs exhibit improved solubility and bioavailability .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals that methyl substituents on the pyrrolidine ring increase melting points (e.g., 118–120°C vs. 90–95°C for unsubstituted analogs), impacting formulation stability .
Q. What statistical experimental design (DoE) approaches are recommended for optimizing reaction yields and purity?
- Factorial Design : Screening variables (temperature, solvent ratio, catalyst loading) via 2^k factorial designs identifies critical factors. For example, a central composite design (CCD) optimized pyrazolo[1,5-a]pyrazine synthesis with a 22% yield improvement .
- Response Surface Methodology (RSM) : Models nonlinear interactions between variables, such as the trade-off between reaction time and byproduct formation in multi-step syntheses .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar pyrazolo[1,5-a]pyrazine derivatives?
- Root Cause Investigation :
- Impurity Profiles : LC-MS can detect trace byproducts (e.g., oxidation products) that reduce apparent yields .
- Moisture Sensitivity : Some intermediates (e.g., enamine precursors) hydrolyze readily, requiring anhydrous conditions. Conflicting yields may stem from inadequate inert atmosphere control .
Methodological Recommendations
- Synthesis : Prioritize stepwise coupling of pyrazolo[1,5-a]pyrazine precursors with activated pyrrolidine-2,5-dione esters to avoid side reactions .
- Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment .
- Biological Assays : Use SPR or ITC for binding kinetics and validate results with cell-based assays (e.g., IC50 determination in kinase inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
